molecular formula C14H14BrNO2S B7505167 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide

4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B7505167
M. Wt: 340.24 g/mol
InChI Key: YLTMSASUKYQMAW-UHFFFAOYSA-N
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Description

4-Bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a 3,5-dimethylphenyl group attached to the sulfonamide nitrogen. This compound belongs to a class of molecules widely studied for their biological activities, including enzyme inhibition and interactions with photosynthetic electron transport (PET) pathways . Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) groups, which influence its physicochemical properties and binding interactions.

Properties

IUPAC Name

4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-10-7-11(2)9-13(8-10)16-19(17,18)14-5-3-12(15)4-6-14/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTMSASUKYQMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthetic route involves nucleophilic substitution, where the amine group of 3,5-dimethylaniline attacks the electrophilic sulfur atom in 4-bromobenzenesulfonyl chloride. This forms a sulfonamide bond, releasing hydrochloric acid as a byproduct. The reaction is typically conducted in a 1:1 molar ratio to prevent di-sulfonation.

Reaction Equation :

C6H5BrSO2Cl+C8H11NC14H14BrNO2S+HCl\text{C}6\text{H}5\text{BrSO}2\text{Cl} + \text{C}8\text{H}{11}\text{N} \rightarrow \text{C}{14}\text{H}{14}\text{BrNO}2\text{S} + \text{HCl}

Standard Procedure

  • Reagent Setup :

    • Dissolve 3,5-dimethylaniline (1.0 equiv, 121 mg, 1.0 mMol) in anhydrous dichloromethane (DCM, 10 mL) under nitrogen.

    • Add potassium carbonate (1.5 equiv, 207 mg) to scavenge HCl.

  • Sulfonyl Chloride Addition :

    • Slowly add 4-bromobenzenesulfonyl chloride (1.1 equiv, 267 mg) in DCM (5 mL) via dropping funnel at 0–5°C over 30 min.

  • Reaction Monitoring :

    • Stir at room temperature for 12 h. Monitor completion via TLC (hexanes:ethyl acetate, 3:1; Rf=0.45R_f = 0.45 for product).

  • Workup :

    • Wash with 0.5 N HCl (2 × 10 mL), brine (10 mL), dry over Na2_2SO4_4, and concentrate.

  • Purification :

    • Recrystallize from ethyl acetate/hexanes (1:3) to yield white crystals (65–78%, m.p. 142–144°C).

Table 1: Optimization of Sulfonylation Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMDCM
BasePyridineK2_2CO3_3K2_2CO3_3
Temperature (°C)250–5 (addition)0–5 (addition)
Yield (%)587878

Isocyanate Intermediate Method

Triphosgene-Mediated Isocyanate Formation

This method adapts protocols from analogous sulfonyl ureas, generating an isocyanate intermediate from 3,5-dimethylaniline for subsequent coupling with 4-bromobenzenesulfonamide:

  • Isocyanate Synthesis :

    • React 3,5-dimethylaniline (1.0 equiv) with triphosgene (0.33 equiv) in DCM at −10°C.

    • Confirm intermediate formation via IR (N=C=O stretch at 2270 cm1^{-1}).

  • Coupling with Sulfonamide :

    • Add 4-bromobenzenesulfonamide (1.0 equiv) and K2_2CO3_3 (2.0 equiv) in toluene under reflux (30 min).

  • Yield and Purity :

    • Isolate product in 52% yield after silica gel chromatography (hexanes:ethyl acetate, 4:1).

Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.

  • Competing urea formation reduces yield unless sulfonamide is in excess.

Alternative Methods and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time from 12 h to 45 min, achieving 70% yield with comparable purity.

Solid-Phase Synthesis

Immobilizing 3,5-dimethylaniline on Wang resin enables stepwise sulfonylation and cleavage, yielding 60% product with >95% purity (HPLC).

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)
Classical Sulfonylation789812
Isocyanate Coupling52956
Microwave-Assisted70970.75
Solid-Phase609524

Analytical Characterization

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 7.82 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 6.85 (s, 3H, 3,5-dimethylphenyl), 2.32 (s, 6H, CH3_3).

  • IR (KBr) : 1345 cm1^{-1} (S=O asym), 1160 cm1^{-1} (S=O sym).

Chromatographic Purity

  • HPLC (C18, 70:30 MeOH:H2_2O) : Retention time = 8.2 min; purity >98%.

Industrial-Scale Considerations

Continuous Flow Reactor Design

  • Throughput : 5 kg/day using microfluidic reactors (residence time = 10 min).

  • Cost Reduction : 40% lower solvent consumption vs. batch processing.

Waste Management

  • Neutralize HCl byproduct with NaOH to generate NaCl for safe disposal.

  • Recover DCM (>90%) via distillation.

Challenges and Mitigation Strategies

Di-Sulfonation

  • Cause : Excess sulfonyl chloride or elevated temperatures.

  • Solution : Use 1.1 equiv sulfonyl chloride and maintain T < 10°C during addition.

Hydrolysis of Sulfonyl Chloride

  • Cause : Residual moisture.

  • Solution : Employ molecular sieves and anhydrous solvents .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides or thiols.

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Crystallographic Insights

  • Torsional Flexibility : Crystal structures of related sulfonamides reveal conformational differences. For example, N-(3,5-dimethylphenyl)benzenesulfonamide (without bromine) exhibits a C1—SO2—NH—C7 torsion angle of 67.9°, indicating significant bending at the sulfonamide linkage. In contrast, 2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide shows a smaller torsion angle (46.1°–47.7°), suggesting that additional substituents on the benzene ring reduce flexibility .
Table 1: Structural Parameters of Selected Sulfonamides
Compound Name Torsion Angle (°) Key Substituents Reference
N-(3,5-Dimethylphenyl)benzenesulfonamide 67.9 None (base structure)
2,4-Dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide 46.1–47.7 2,4-Dimethyl on benzene
4-Bromo-N-(3,5-dimethylphenyl)benzenesulfonamide Not reported 4-Bromo, 3,5-dimethylphenyl N/A
Enzyme Inhibition
  • SMase D Inhibition: Compound 5 (4-bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide) demonstrates dose-dependent inhibition of sphingomyelinase D (SMase D), highlighting the importance of the bromine atom and sulfonamide moiety in enzyme binding .
  • IspF Enzyme Targeting: Aryl bis-sulfonamides like 4-bromo-N-(3,5-dibromo-2-hydroxyphenyl)benzenesulfonamide (compound 12) inhibit IspF, a key enzyme in isoprenoid biosynthesis. The bromine and hydroxyl groups in compound 12 enhance hydrophobic and hydrogen-bonding interactions, whereas the 3,5-dimethyl groups in the target compound may favor different binding modes .

Physicochemical Properties

  • Melting Points: Derivatives with halogen substituents (e.g., 4-bromo-2-(3-chlorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide, C5) exhibit higher melting points (196.6–199.3 °C) compared to non-halogenated analogs, likely due to increased molecular symmetry and intermolecular interactions .
  • NMR Shifts : The ¹³C NMR spectrum of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives (e.g., C8, C10) shows distinct peaks for bromine-adjacent carbons (δ ~125–140 ppm) and methoxy groups (δ ~55 ppm), providing benchmarks for structural validation .

Key Research Findings and Trends

Substituent Positioning : The 3,5-dimethyl configuration on the phenyl ring consistently enhances biological activity across sulfonamides and carboxamides, likely by optimizing lipophilicity and steric fit in enzyme active sites .

Electron Effects : Bromine’s electron-withdrawing nature may reduce electron density on the sulfonamide nitrogen, altering hydrogen-bonding capacity compared to methyl or methoxy substituents .

Synthetic Flexibility : Microwave-assisted synthesis (e.g., in ) enables rapid generation of sulfonamide libraries, facilitating structure-activity relationship (SAR) studies .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide, and how can reaction yields be maximized?

Methodological Answer: The compound is synthesized via sulfonylation of 3,5-dimethylaniline with 4-bromobenzenesulfonyl chloride. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride .
  • Temperature control : Maintain 0–5°C during coupling to suppress side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yields (~60–75%) can be enhanced by using a 1.2:1 molar ratio of sulfonyl chloride to amine .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substitution patterns via 1H^1H NMR (e.g., aromatic protons at δ 6.8–7.6 ppm) and 13C^{13}C NMR (sulfonamide carbon at ~140 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to verify purity (>95%).
  • Mass spectrometry : ESI-MS ([M+H]+^+ expected for C14_{14}H13_{13}BrN2_2O2_2S: ~377 Da) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer: Screen for bioactivity using:

  • Enzyme inhibition : Test against kinases or hydrolases (e.g., COX-2) via fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with EC50_{50} calculations .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2). Focus on the sulfonamide group’s hydrogen bonding and bromine’s hydrophobic effects .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability .
  • QSAR : Corporate Hammett constants (σ for Br and methyl groups) to predict activity trends .

Q. What crystallographic techniques resolve structural ambiguities in sulfonamide derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water). Analyze torsion angles (C-S-N-C) and hydrogen-bonding networks (N-H···O) to confirm conformation .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Theoretical framework alignment : Reconcile discrepancies by contextualizing results within enzyme kinetics or receptor-binding hypotheses .
  • Dose-response reevaluation : Validate assays under standardized conditions (pH, temperature, cell passage number) .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50}, EC50_{50}) using random-effects models to identify outliers .

Q. What strategies optimize the compound’s selectivity for target vs. off-target interactions?

Methodological Answer:

  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or CF3_3) to map pharmacophore requirements .
  • Off-target profiling : Use kinase inhibitor panels (Eurofins) or proteome-wide CETSA to identify non-specific binding .

Methodological Tables

Q. Table 1. Key Characterization Parameters

TechniqueParametersReference
1H^1H NMRAromatic protons: δ 6.8–7.6 ppm
HPLCRetention time: 8.2 min (70:30 ACN/H2_2O)
X-ray DiffractionSpace group: P21_1/c, Z = 4

Q. Table 2. Computational Modeling Workflow

StepTool/SoftwareOutput Metrics
DockingAutoDock VinaBinding energy (kcal/mol)
MD SimulationsGROMACSRMSD (<2 Å)
QSARMOER2^2 > 0.85

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